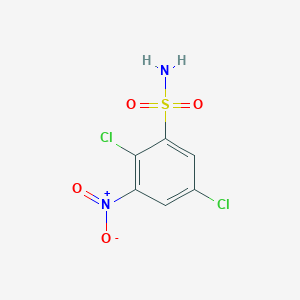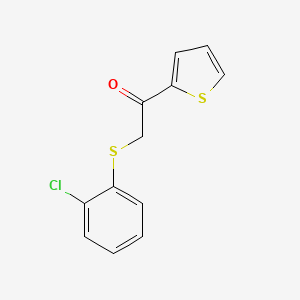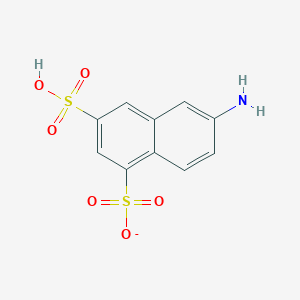
2',6'-Dimethoxy-2-biphenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethoxy-2-biphenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of two methoxy groups on the biphenyl ring, which can influence its reactivity and selectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide typically involves the reaction of 2’,6’-dimethoxybiphenyl with magnesium in the presence of a brominating agent. The reaction is carried out in anhydrous THF to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2’,6’-Dimethoxybiphenyl+Mg+Br2→2’,6’-Dimethoxy-2-biphenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dimethoxy-2-biphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous THF is the preferred solvent to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Biaryl Compounds: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of methoxy groups can influence the electronic properties of the biphenyl ring, affecting the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylphenylmagnesium bromide
- 2,4,6-Triisopropylphenylmagnesium bromide
- 2-Mesitylmagnesium bromide
Uniqueness
2’,6’-Dimethoxy-2-biphenylmagnesium bromide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
IUPAC Name |
magnesium;1,3-dimethoxy-2-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11;;/h3-7,9-10H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOHMHIIFAWKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)







